N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles and benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the acetamido group via acylation reactions.
- Synthesis of the benzodiazole moiety through condensation reactions.
- Coupling of the oxadiazole and benzodiazole units via sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines or alcohols.
- Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound could interact with DNA, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and benzodiazole derivatives, such as:
- 1,2,5-Oxadiazole-3-carboxamide
- 5-Methoxy-1H-benzodiazole-2-thiol
- N-(4-Acetamido-1,2,5-oxadiazol-3-yl)acetamide
Uniqueness
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C14H14N6O4S |
---|---|
Molecular Weight |
362.37 g/mol |
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H14N6O4S/c1-7(21)15-12-13(20-24-19-12)18-11(22)6-25-14-16-9-4-3-8(23-2)5-10(9)17-14/h3-5H,6H2,1-2H3,(H,16,17)(H,15,19,21)(H,18,20,22) |
InChI Key |
ITLOGMQTFOKKOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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